3-Ethoxy-4-iodobenzoic acid
Overview
Description
3-Ethoxy-4-iodobenzoic acid is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and iodine groups at the 3rd and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-iodobenzoic acid typically involves the iodination of 3-ethoxybenzoic acid. One common method is the Sandmeyer reaction, where 3-ethoxybenzoic acid is first converted to its diazonium salt, followed by treatment with potassium iodide to introduce the iodine atom at the para position. The reaction conditions generally involve low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols or be hydrolyzed back to the acid form.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation.
Esters: Produced via esterification.
Scientific Research Applications
3-Ethoxy-4-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial and anticancer properties.
Material Science: Utilized in the preparation of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-iodobenzoic acid in various reactions involves the activation of the iodine atom, which acts as a leaving group in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the iodine atom and the boronic acid. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
3-Ethoxybenzoic Acid: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobenzoic Acid: Does not have the ethoxy group, affecting its solubility and reactivity.
3-Iodobenzoic Acid: Similar structure but without the ethoxy group, leading to different chemical properties and applications.
Uniqueness: 3-Ethoxy-4-iodobenzoic acid’s combination of ethoxy and iodine substituents provides a unique balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-ethoxy-4-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLKNIQVZIFYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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